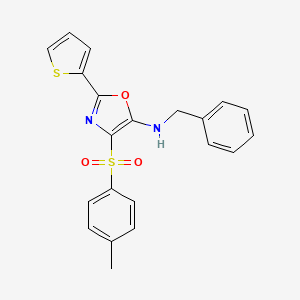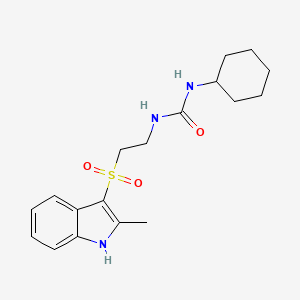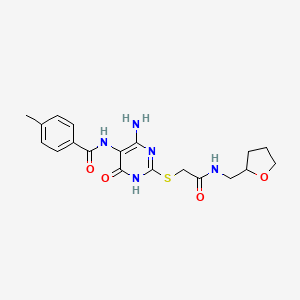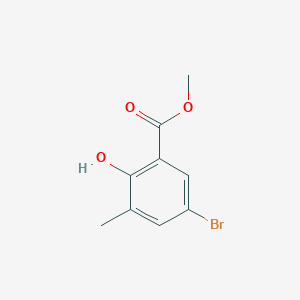![molecular formula C19H23N5O5S2 B2515455 Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate CAS No. 873002-29-0](/img/structure/B2515455.png)
Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate" is a complex organic molecule that likely contains a triazolopyridazine core, a moiety known for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related triazolo and pyrimidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related triazolo and pyrimidine derivatives typically involves multi-component condensation reactions. For instance, a three-component condensation method was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, starting from aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This suggests that the compound of interest might also be synthesized through a similar multi-component process, potentially involving the condensation of a sulfonyl aminoethyl moiety with a triazolopyridazine precursor.
Molecular Structure Analysis
The molecular structure of triazolo and pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, UV, and mass spectrometry, as well as elemental analysis . X-ray single crystal diffraction is also used to determine the precise geometry of these molecules . For the compound , similar analytical techniques would likely be employed to elucidate its structure, with particular attention to the triazolopyridazine core and the attached sulfonyl and butanoate groups.
Chemical Reactions Analysis
The reactivity of triazolo and pyrimidine derivatives can be quite varied. For example, the alkyl group in 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines was found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions . This indicates that the compound of interest may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases that could induce rearrangements or substitutions at certain positions within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo and pyrimidine derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antibacterial activity of some derivatives, such as the one containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been evaluated, showing activity against various microbial strains . Therefore, the compound "this compound" might also possess biological activity, which could be assessed through similar microbiological assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemical Research
Synthesis of Complex Molecules : The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the complexity involved in creating compounds similar to Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate. This process involves interactions with various chemical agents, highlighting the intricate methodologies used in modern chemical synthesis (Mohamed, 2021).
Antimicrobial Activities : Studies on new 1,2,4-triazole derivatives, including the synthesis of compounds with similar structures, show their potential for antimicrobial activities. These findings suggest that this compound may have applications in developing antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities, shows their effectiveness as herbicides. This indicates the potential use of this compound in agricultural applications (Moran, 2003).
Synthesis of Polynuclear Compounds : The creation of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related chemical structures shows the potential for this compound in synthesizing complex molecules with potential pharmacological activities (El‐Kazak & Ibrahim, 2013).
Wirkmechanismus
Target of Action
The compound contains a 1,2,4-triazole moiety, which is known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a range of biological activities.
Mode of Action
The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, which can alter the function of these targets .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can enhance the bioavailability of drugs .
Result of Action
The result of the compound’s action would depend on the specific targets it interacts with. Given the broad range of activities associated with 1,2,4-triazoles, the effects could be diverse .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in the compound is known to bind with a variety of enzymes and receptors, influencing their activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The sulfonyl group in the compound enhances its binding affinity to proteins, facilitating strong interactions that can alter protein function and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The triazole ring can form hydrogen bonds and hydrophobic interactions with target enzymes, leading to inhibition or activation of their catalytic activity. The sulfonyl group enhances the compound’s binding affinity, ensuring strong and specific interactions. These interactions can result in the modulation of gene expression, either upregulating or downregulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels, altering the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Binding proteins can facilitate its distribution within the cell, ensuring that it reaches its target sites. The localization and accumulation of the compound can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. The precise localization of the compound determines its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
methyl 2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S2/c1-4-15(19(25)29-3)30-18-10-9-16-21-22-17(24(16)23-18)11-12-20-31(26,27)14-7-5-13(28-2)6-8-14/h5-10,15,20H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMYJOHFKSMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)



![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)